molecular formula C11H10N2O4 B3847508 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Cat. No. B3847508
M. Wt: 234.21 g/mol
InChI Key: ARSVZQWMUQEGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione, also known as CPT, is a natural alkaloid compound that has been shown to possess anti-tumor properties. It was first isolated from the root bark of Camptotheca acuminata, a tree native to China, and has since been synthesized in the laboratory.

Mechanism of Action

The mechanism of action of 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione involves the inhibition of topoisomerase I. Topoisomerase I is an enzyme that is responsible for unwinding DNA during replication and transcription. 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione binds to the enzyme-DNA complex and stabilizes it, preventing the enzyme from completing its function. This leads to the accumulation of DNA damage, which eventually leads to cell death.
Biochemical and Physiological Effects:
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has been shown to have low toxicity in normal cells, making it an attractive candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione in lab experiments include its well-established mechanism of action, its low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione include its low solubility, which can make it difficult to administer, and its instability in aqueous solutions, which can lead to degradation over time.

Future Directions

There are several future directions for the study of 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione in combination with other drugs to enhance its anti-tumor properties. Finally, the study of 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione in animal models and clinical trials is needed to determine its efficacy and safety as a cancer therapy.

Scientific Research Applications

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has been extensively studied for its anti-tumor properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione prevents the replication and transcription of cancer cells, leading to their death. 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.

properties

IUPAC Name

3a,8b-dihydroxy-1-methyl-3H-indeno[1,2-d]imidazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-9(15)12-10(16)8(14)6-4-2-3-5-7(6)11(10,13)17/h2-5,16-17H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVZQWMUQEGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC2(C1(C3=CC=CC=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,8a-Dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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